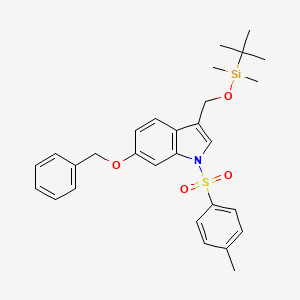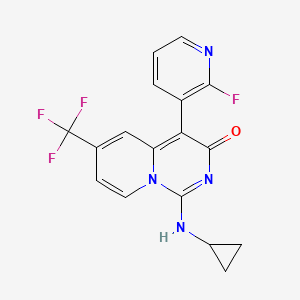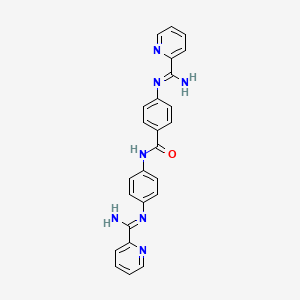
Duocarmycin SA intermediate-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Duocarmycin SA intermediate-2 is a synthetic compound that serves as a precursor in the synthesis of duocarmycin SA, a potent antitumor antibiotic. Duocarmycin SA and its intermediates are known for their ability to selectively alkylate DNA, leading to cytotoxic effects. These compounds are derived from natural products isolated from Streptomyces species and have been extensively studied for their potential in cancer therapy due to their high potency and unique mechanism of action .
准备方法
The synthesis of duocarmycin SA intermediate-2 involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropapyrroloindole core: This step involves the construction of the core structure, which is crucial for the DNA-alkylating activity of the compound.
Functionalization of the core: Various functional groups are introduced to the core structure to enhance its reactivity and selectivity.
Final assembly: The intermediate is then assembled through a series of coupling reactions and purification steps to obtain the desired product.
Industrial production methods for this compound typically involve optimization of these synthetic routes to improve yield, purity, and scalability. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
化学反应分析
Duocarmycin SA intermediate-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for fine-tuning of its properties
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure or functional groups of the intermediate .
科学研究应用
Duocarmycin SA intermediate-2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of duocarmycin SA and related compounds, enabling the study of their chemical properties and reactivity.
Biology: Employed in the investigation of DNA-alkylating agents and their interactions with biological molecules.
Medicine: Explored for its potential in cancer therapy, particularly in the development of targeted drug delivery systems such as antibody-drug conjugates.
Industry: Utilized in the production of high-potency cytotoxic agents for research and therapeutic purposes
作用机制
The mechanism of action of duocarmycin SA intermediate-2 involves its conversion to duocarmycin SA, which then exerts its effects through DNA alkylation. The compound binds to the minor groove of DNA at AT-rich sites and forms a covalent bond with the adenine-N3 position. This alkylation disrupts the DNA structure, leading to inhibition of DNA replication and transcription, ultimately resulting in cell death .
相似化合物的比较
Duocarmycin SA intermediate-2 can be compared with other similar compounds, such as:
Duocarmycin A: Another potent DNA-alkylating agent with a slightly different core structure.
CC-1065: A related compound with a similar mechanism of action but different structural features.
Yatakemycin: A highly potent DNA-alkylating agent with a unique structure and enhanced cytotoxicity
The uniqueness of this compound lies in its specific structural features that enable selective DNA alkylation and its potential for use in targeted cancer therapies .
属性
分子式 |
C29H35NO4SSi |
|---|---|
分子量 |
521.7 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane |
InChI |
InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3 |
InChI 键 |
LNNHMEFSVDHHRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)

![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)




![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)


![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)

